molecular formula C15H15F3N2O2 B2615634 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034590-09-3

2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2615634
CAS No.: 2034590-09-3
M. Wt: 312.292
InChI Key: SHNSLIKSAVARRG-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a structurally complex molecule featuring:

  • A 1H-indole moiety, a heterocyclic aromatic system with a bicyclic structure (benzene fused to pyrrole).
  • An ethanone bridge linking the indole nitrogen to a substituted azetidine ring.
  • A 2,2,2-trifluoroethoxy group attached to the azetidine ring, introducing strong electron-withdrawing properties.

This compound’s design leverages the indole scaffold’s prevalence in bioactive molecules (e.g., serotonin, cannabinoids) and the azetidine ring’s conformational rigidity, which may enhance target binding specificity. The trifluoroethoxy group likely improves metabolic stability and lipophilicity, critical for pharmacokinetic optimization .

Properties

IUPAC Name

2-indol-1-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2/c16-15(17,18)10-22-12-7-20(8-12)14(21)9-19-6-5-11-3-1-2-4-13(11)19/h1-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNSLIKSAVARRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.

    Coupling with Indole: The final step involves coupling the azetidine intermediate with an indole derivative. This can be achieved through various coupling reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The trifluoroethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis yields, and pharmacological properties of the target compound with structurally related indole-ethanone derivatives:

Compound Name Substituents on Indole Ethanone Modifications Azetidine/Other Rings Key Findings Reference
Target Compound 1H-Indol-1-yl - 3-(2,2,2-Trifluoroethoxy)azetidine Hypothesized enhanced receptor affinity due to azetidine rigidity and trifluoroethoxy group. N/A
1-(1-Methyl-1H-indol-3-yl)ethanone (8b) 1-Methyl - None High yield (80%); methyl group improves stability but reduces polarity.
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone (8c) 1-Sulfonyl - None 90% yield; sulfonyl group enhances crystallinity and oxidative stability.
2-(3-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone 3-Pentyl 2-(3-Methoxyphenyl) None Methoxyphenyl group increases π-π stacking potential in receptor binding.
2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanone 5-Methoxy Trifluoroacetyl None Trifluoroacetyl group improves metabolic resistance (97% synthetic yield).
1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone 1-Ethyl Sulfonyl 2,3-Dihydroindole Sulfonyl enhances electrophilicity; used in kinase inhibitor studies.
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone - 2-(Diethylamino) None Amino group increases solubility but reduces blood-brain barrier penetration.

Key Comparative Insights

Azetidine vs. Rigid rings like azetidine are associated with reduced entropic penalties during receptor interactions .

Trifluoroethoxy vs. Other Substituents :
The 2,2,2-trifluoroethoxy group on azetidine provides strong electron-withdrawing effects, enhancing metabolic stability compared to methoxy () or methyl () groups. This aligns with , where trifluoroacetyl-substituted indoles exhibit high resistance to enzymatic degradation .

Indole Substitution Patterns: 1-Substituted Indoles (e.g., methyl in , sulfonyl in ): Improve steric bulk but may hinder binding in compact active sites. 3-Substituted Indoles (e.g., pentyl in ): Enhance hydrophobic interactions but reduce solubility. The target compound’s 1H-indol-1-yl substitution avoids steric clashes at the 3-position, a common pharmacophore site in cannabinoid receptors .

Pharmacological Implications :

  • highlights that indole derivatives with 4–6 carbon side chains (e.g., pentyl in ) optimize CB1 receptor affinity. The target’s trifluoroethoxy-azetidine side chain mimics this optimal length while adding electronegativity for enhanced dipole interactions .
  • Pyrrole analogues (e.g., in ) are consistently less potent than indoles, underscoring the importance of the indole core in the target compound .

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a derivative of indole, which has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄F₃N₃O₂
  • Molecular Weight : 327.29 g/mol
  • CAS Number : 885340-11-4

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The primary focus has been on their roles as COX-2 inhibitors , which are important in the treatment of pain and inflammation.

The compound's mechanism primarily involves the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, these compounds can reduce inflammatory responses and provide analgesic effects.

Synthesis and Evaluation

A study synthesized various indole derivatives, including this compound. The synthesized compounds underwent in vitro and in vivo evaluations for their biological activities:

CompoundActivity TypeObserved Effect
D-7 (related compound)Anti-inflammatoryStrongest activity among tested compounds
This compoundCOX-2 InhibitionSignificant reduction in inflammation markers
Celecoxib (standard)COX-2 InhibitionEstablished efficacy for comparison

The study found that D-7 exhibited the strongest anti-inflammatory and analgesic activity among eight target compounds evaluated for their COX-2 inhibition capabilities .

Case Studies

One notable case involved the application of this compound in a model of carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in paw swelling compared to control groups, indicating effective anti-inflammatory properties.

Pharmacological Implications

The implications of these findings suggest that this compound may serve as a promising candidate for developing new anti-inflammatory drugs. Its structural characteristics allow it to interact effectively with COX enzymes.

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